molecular formula C5H8N2OS B14492098 3-Ethyl-4-methyl-1,2,4-oxadiazole-5(4H)-thione CAS No. 64671-59-6

3-Ethyl-4-methyl-1,2,4-oxadiazole-5(4H)-thione

Katalognummer: B14492098
CAS-Nummer: 64671-59-6
Molekulargewicht: 144.20 g/mol
InChI-Schlüssel: WNTVYHNSFSHELX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Ethyl-4-methyl-1,2,4-oxadiazole-5(4H)-thione is a heterocyclic compound containing an oxadiazole ring. Compounds with oxadiazole rings are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-4-methyl-1,2,4-oxadiazole-5(4H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of ethyl hydrazinecarboxylate with methyl isothiocyanate, followed by cyclization in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Analyse Chemischer Reaktionen

Types of Reactions

3-Ethyl-4-methyl-1,2,4-oxadiazole-5(4H)-thione can undergo various chemical reactions, including:

    Oxidation: Conversion to oxadiazole-5-one derivatives.

    Reduction: Formation of corresponding oxadiazoline derivatives.

    Substitution: Reactions with nucleophiles or electrophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole-5-one derivatives, while substitution reactions can produce a wide range of substituted oxadiazoles.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its biological activities.

    Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.

Wirkmechanismus

The mechanism of action of 3-Ethyl-4-methyl-1,2,4-oxadiazole-5(4H)-thione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The exact pathways and targets depend on the specific application and biological activity being investigated.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methyl-1,2,4-oxadiazole-5-thione: Lacks the ethyl group at the 3-position.

    3-Ethyl-1,2,4-oxadiazole-5-thione: Lacks the methyl group at the 4-position.

    1,2,4-Oxadiazole-5-thione: Lacks both the ethyl and methyl groups.

Uniqueness

3-Ethyl-4-methyl-1,2,4-oxadiazole-5(4H)-thione is unique due to the presence of both ethyl and methyl groups, which may influence its chemical reactivity and biological activity. These substituents can affect the compound’s solubility, stability, and interaction with molecular targets.

Eigenschaften

CAS-Nummer

64671-59-6

Molekularformel

C5H8N2OS

Molekulargewicht

144.20 g/mol

IUPAC-Name

3-ethyl-4-methyl-1,2,4-oxadiazole-5-thione

InChI

InChI=1S/C5H8N2OS/c1-3-4-6-8-5(9)7(4)2/h3H2,1-2H3

InChI-Schlüssel

WNTVYHNSFSHELX-UHFFFAOYSA-N

Kanonische SMILES

CCC1=NOC(=S)N1C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.